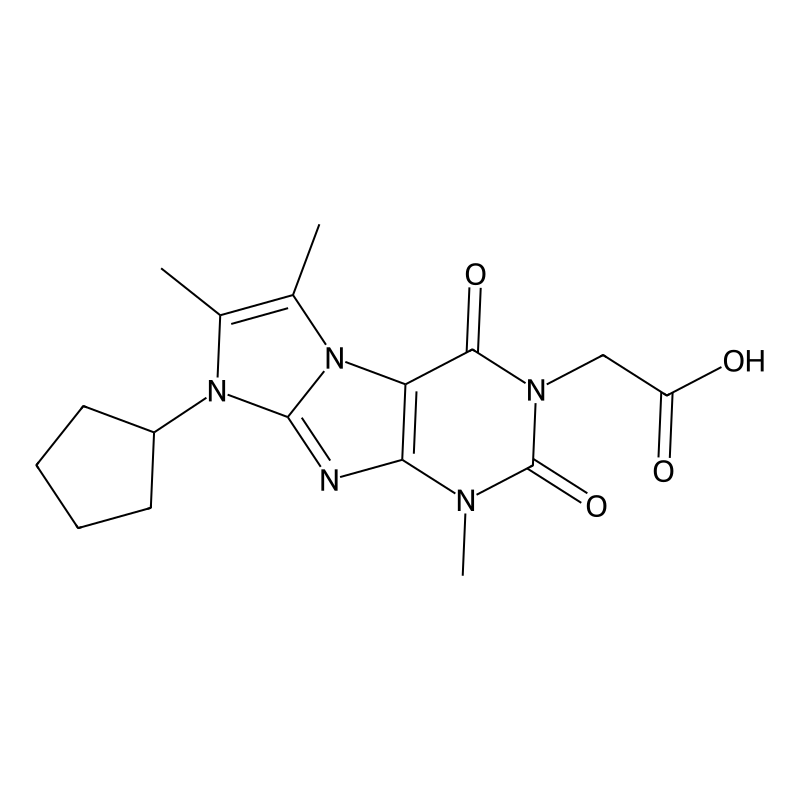

(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Purine Analogue: The molecule contains an imidazo[2,1-f]purin core, which is structurally similar to naturally occurring purines like adenine and guanine. Purines are essential for various biological functions, and synthetic purine analogs are often explored for their potential to modulate these processes . (8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid might be investigated for its interaction with purine-binding enzymes or receptors.

Xanthine Derivative: The molecule also possesses a xanthine-like core structure due to the presence of a 2,4-dioxo-imidazole ring. Xanthines are a class of compounds with diverse biological activities, including inhibition of enzymes like phosphodiesterase . Research could explore if (8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid exhibits similar properties.

The compound (8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is a complex organic molecule characterized by its unique imidazo[2,1-f]purine structure. This compound features multiple functional groups, including a cyclopentyl moiety and a dioxo group, which contribute to its diverse chemical properties and potential biological activities. The presence of the acetic acid group suggests that it may exhibit acidic properties and could interact with various biological systems.

The compound's reactivity can be attributed to its functional groups. Key reactions include:

- Acid-Base Reactions: The acetic acid moiety can donate protons, making the compound reactive in acid-base chemistry.

- Nucleophilic Substitution: The imidazo[2,1-f]purine core may participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

- Cyclization Reactions: The structure allows for potential cyclization under specific conditions, leading to the formation of more complex derivatives.

Research indicates that compounds similar to (8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid may exhibit various biological activities:

- Antitumor Activity: Some imidazo[2,1-f]purines are known for their cytotoxic effects against cancer cell lines.

- Anti-inflammatory Properties: Due to their interaction with purinergic receptors, these compounds may modulate inflammatory responses.

- Antiviral Effects: Certain derivatives have shown promise in inhibiting viral replication.

The synthesis of (8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid typically involves several steps:

- Formation of the Imidazo[2,1-f]purine Core: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.

- Introduction of the Cyclopentyl Group: Alkylation reactions using cyclopentyl halides can be employed to attach the cyclopentyl moiety.

- Functionalization with Acetic Acid: The final step may involve esterification or direct carboxylation to introduce the acetic acid functionality.

The unique structure of this compound suggests several potential applications:

- Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting cancer and inflammatory diseases.

- Biochemical Research: The compound can serve as a tool in studying purinergic signaling pathways.

- Agricultural Chemistry: Potential use in developing agrochemicals that modulate plant growth or stress responses.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:

- Binding Affinity Studies: Investigating how well the compound binds to specific receptors or enzymes can provide insights into its mechanism of action.

- In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models helps determine its therapeutic potential and safety profile.

Several compounds share structural similarities with (8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid, highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 8-Cyclopentylxanthine | Xanthine core with cyclopentyl group | Antagonist at adenosine receptors |

| 1H-Purine Derivatives | Various substitutions on purine base | Antiviral and anticancer properties |

| 7-Methylxanthine | Methylated xanthine derivative | Caffeine-like stimulant effects |

This comparison emphasizes that while there are compounds with similar frameworks or functional groups, the specific arrangement and additional substituents in (8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid may confer distinct pharmacological properties and therapeutic potentials.